

# An In-depth Technical Guide to Cy7.5 Hydrazide: Properties, Protocols, and Applications

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## Compound of Interest

Compound Name: Cy7.5 hydrazide

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This guide provides a comprehensive overview of the chemical properties, specifications, and applications of **Cy7.5 hydrazide**, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in the laboratory.

## Core Chemical Properties and Specifications

**Cy7.5 hydrazide** is a carbonyl-reactive NIR fluorophore.[1][2][3] Its utility in bioconjugation stems from the hydrazide functional group, which specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[4] This reaction is particularly effective for labeling glycoproteins following periodate oxidation of their carbohydrate moieties.[1][3]

The NIR fluorescence of **Cy7.5 hydrazide** makes it an excellent candidate for in-vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light.[4] It offers a higher fluorescence quantum yield than indocyanine green (ICG), another common NIR dye.[1][2]

## Quantitative Data Summary

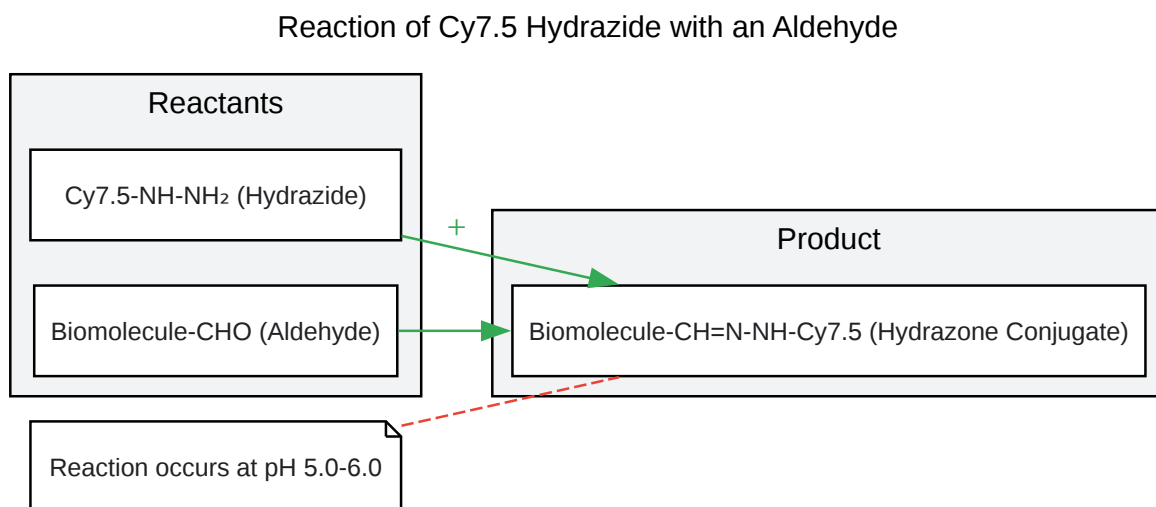
The key specifications for **Cy7.5 hydrazide** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	735.82 g/mol	[5][6]
Excitation Maximum ( $\lambda_{ex}$ )	~788 nm	[1][5][6]
Emission Maximum ( $\lambda_{em}$ )	~808 nm	[1][5][6]
Molar Extinction Coefficient ( $\epsilon$ )	223,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[1][5]
Fluorescence Quantum Yield ( $\Phi$ )	0.10	[1]
Solubility	Good in DMF, DMSO, and alcohols; moderate in water	[2][5]
Storage Conditions	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	[1][5]

## Reaction Mechanism and Bioconjugation

The fundamental application of **Cy7.5 hydrazide** lies in its ability to covalently label biomolecules containing aldehyde or ketone groups. This is most commonly achieved through the oxidation of cis-diols in the sugar residues of glycoproteins using a mild oxidizing agent like sodium periodate (NaIO<sub>4</sub>), which generates reactive aldehydes. The hydrazide group of the dye then undergoes a nucleophilic addition reaction with the aldehyde to form a stable hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 5.0-6.0).[4]

Below is a diagram illustrating the reaction between **Cy7.5 hydrazide** and an aldehyde-containing biomolecule.



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Caption: Chemical reaction of **Cy7.5 hydrazide** with an aldehyde to form a stable hydrazone conjugate.

## Experimental Protocols

This section provides detailed methodologies for the labeling of glycoproteins and antibodies using **Cy7.5 hydrazide**.

### Protocol 1: Labeling of Glycoproteins

This protocol outlines the general steps for labeling glycoproteins with **Cy7.5 hydrazide** after periodate oxidation.

Materials:

- Glycoprotein of interest
- **Cy7.5 hydrazide**
- Sodium periodate (NaIO<sub>4</sub>)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycerol

- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

Procedure:

- Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Oxidation:
  - Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
  - Add an equal volume of the sodium periodate solution to the glycoprotein solution.
  - Incubate the reaction for 20-30 minutes at 4°C in the dark.
- Quenching: Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate. Incubate for 5 minutes at 4°C.
- Purification: Remove excess reagents by desalting or dialysis against the Reaction Buffer.
- Dye Preparation: Dissolve **Cy7.5 hydrazide** in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
- Conjugation:
  - Add a 50-100 fold molar excess of the **Cy7.5 hydrazide** stock solution to the oxidized glycoprotein solution.
  - Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
- Final Purification: Remove unconjugated dye by gel filtration or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

## Protocol 2: Labeling of Antibodies

This protocol is specifically tailored for the site-specific labeling of antibodies on their glycosylated Fc region.

Materials:

- Antibody (IgG)
- **Cy7.5 hydrazide**
- Sodium periodate ( $\text{NaIO}_4$ )
- Labeling Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5
- Ethylene Glycol
- Purification column (e.g., Sephadex G-50)
- Anhydrous DMSO

Procedure:

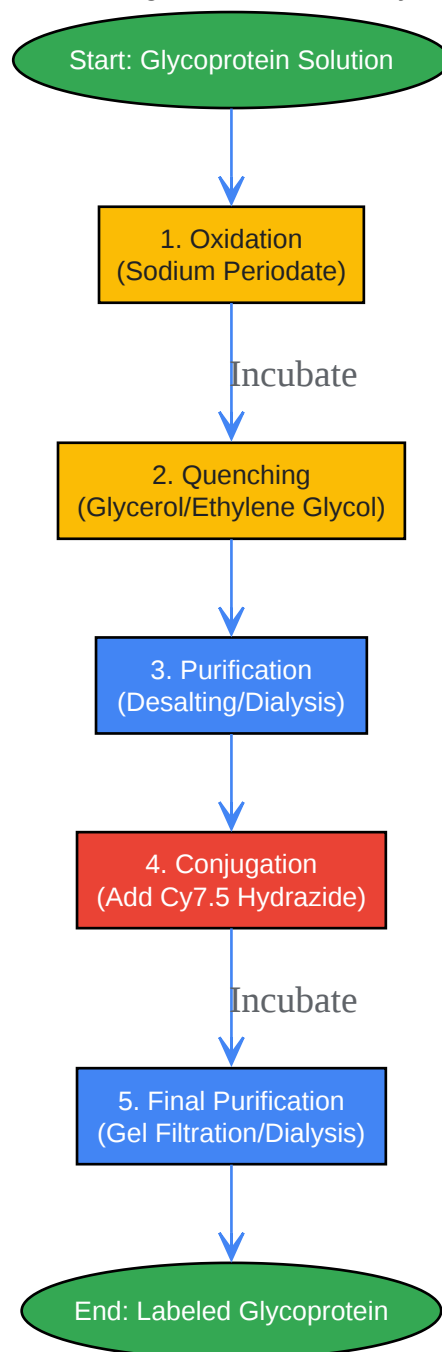
- Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Labeling Buffer.
- Oxidation:
  - Add sodium periodate to the antibody solution to a final concentration of 10 mM.
  - Incubate for 30 minutes on ice in the dark.
- Quenching: Add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice to quench the reaction.
- Purification: Purify the oxidized antibody using a desalting column pre-equilibrated with the Labeling Buffer.
- Dye Preparation: Prepare a 10 mM stock solution of **Cy7.5 hydrazide** in anhydrous DMSO.
- Conjugation:

- Add a 50-fold molar excess of the **Cy7.5 hydrazide** stock solution to the purified, oxidized antibody.
- Incubate for 2 hours at room temperature in the dark.
- Purification of Conjugate: Separate the labeled antibody from free dye using a gel filtration column (e.g., Sephadex G-50).
- Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a glycoprotein with **Cy7.5 hydrazide**.

## Glycoprotein Labeling Workflow with Cy7.5 Hydrazide



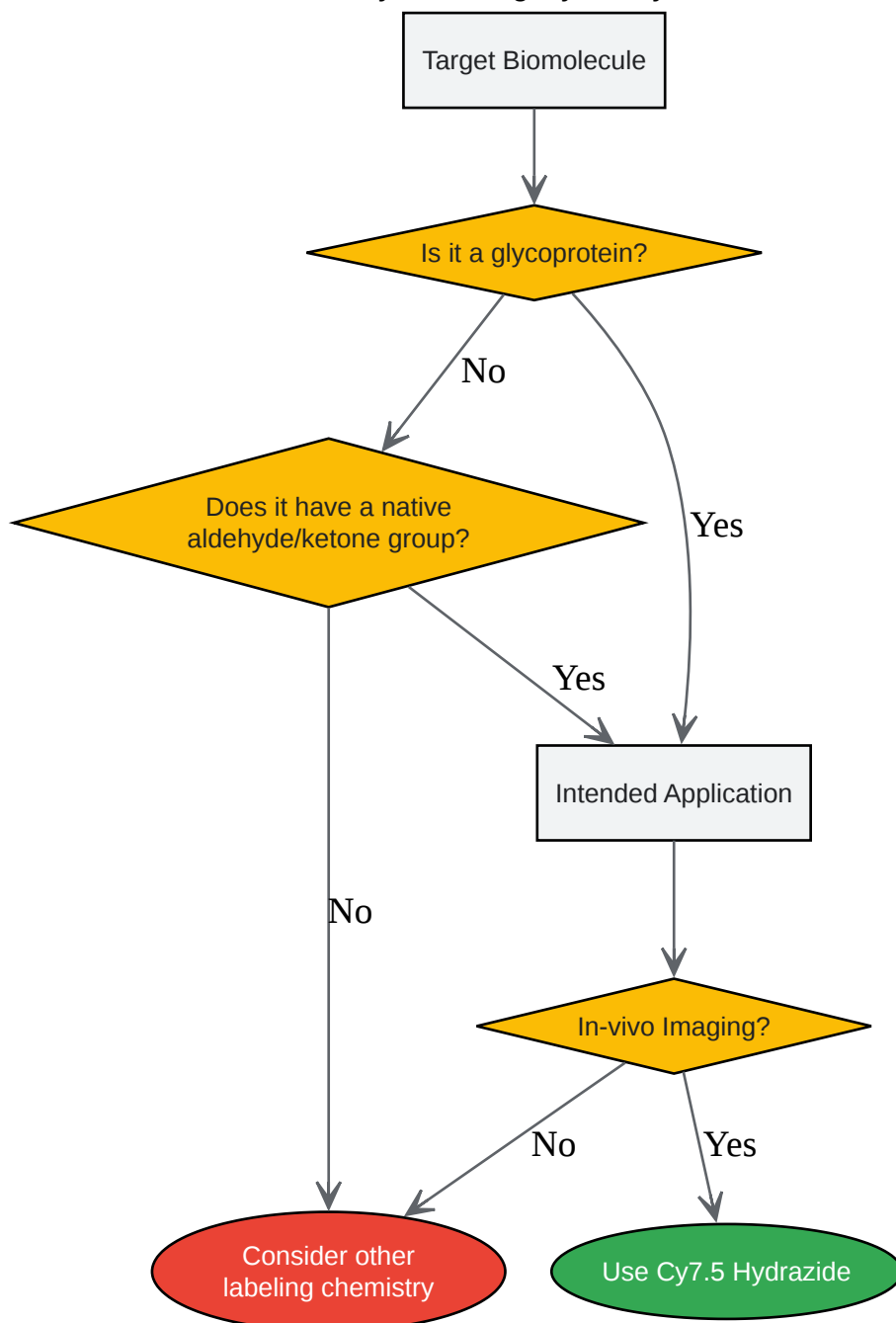
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Caption: A step-by-step workflow for the fluorescent labeling of glycoproteins using **Cy7.5 hydrazide**.

## Logical Relationships in Bioconjugation Strategy

The decision to use **Cy7.5 hydrazide** is based on a series of considerations related to the target molecule and the intended application. The following diagram outlines these logical relationships.

Decision Pathway for Using Cy7.5 Hydrazide



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Caption: A logical diagram illustrating the decision-making process for employing **Cy7.5 hydrazide** in bioconjugation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cy7.5 Hydrazide: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413759#cy7-5-hydrazide-chemical-properties-and-specifications]

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